ethyl 4-bromo-3-oxohexanoate
Description
Significance of β-Keto Ester Architectures in Chemical Building Blocks
β-Keto esters are characterized by a ketone functional group positioned at the beta-carbon relative to an ester group. fiveable.me This arrangement confers a unique reactivity profile, making them invaluable building blocks in organic synthesis. fiveable.meresearchgate.net They possess both electrophilic sites (at the carbonyl carbons) and nucleophilic potential (at the α-carbon), allowing them to participate in a wide array of chemical transformations. researchgate.netresearchgate.netrsc.org
Key aspects of their significance include:
Versatile Intermediates: β-Keto esters serve as key intermediates in the synthesis of a diverse range of more complex molecules, including pharmaceuticals and natural products. researchgate.netresearchgate.netrsc.org
Carbon Skeleton Construction: They are fundamental in forming new carbon-carbon bonds through reactions like aldol (B89426) condensations, Claisen condensations, and alkylations at the acidic α-position. fiveable.menih.gov
Cyclization Reactions: The functional groups within β-keto esters can undergo intramolecular reactions to form cyclic compounds, which are foundational structures in many biologically active molecules. fiveable.me
Precursors to Other Functional Groups: The keto and ester groups can be readily transformed into other functionalities, further expanding their synthetic applications. For instance, the ester can be hydrolyzed and the resulting β-keto acid can be decarboxylated to yield a ketone. nih.gov
The dual reactivity and synthetic flexibility of β-keto esters have established them as essential synthons in the chemist's toolkit for creating complex molecular frameworks from simpler, commercially available starting materials. rsc.org
Strategic Role of Halogenation in Promoting Chemical Reactivity
The introduction of a halogen atom onto a molecule, a process known as halogenation, is a critical transformation for producing highly functionalized organic compounds. mdpi.com When applied to β-keto esters, halogenation significantly enhances their synthetic potential. Halogenated compounds are valuable as synthetic intermediates, particularly in cross-coupling reactions. mdpi.com
The strategic roles of halogenation in β-keto esters include:
Introduction of a Leaving Group: The halogen atom, such as bromine in ethyl 4-bromo-3-oxohexanoate, serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of substituents at the halogenated position.
Enhanced Electrophilicity: The electron-withdrawing nature of the halogen can influence the reactivity of nearby functional groups.
Access to Novel Synthetic Pathways: Halogenation enables reactions that are not possible with the parent β-keto ester. For example, dehydrohalogenation can lead to the formation of α,β-unsaturated systems. rsc.org
Asymmetric Synthesis: The development of catalytic, enantioselective halogenation reactions has provided access to chiral halogenated building blocks. mdpi.comacs.orgnih.gov These chiral molecules are crucial for the synthesis of enantiomerically pure pharmaceuticals and other complex targets.
The process of α-halogenation of β-keto esters is a reliable method for creating these valuable intermediates, with numerous catalytic systems, including those based on metals and organocatalysts, being developed to control the stereochemical outcome of the reaction. mdpi.comnih.gov
Overview of this compound as a Versatile Synthetic Precursor
This compound is a prime example of a halogenated β-keto ester that serves as a versatile precursor in organic synthesis. Its structure incorporates the key reactive features discussed: an ethyl ester, a ketone at the 3-position, and a bromine atom at the 4-position (the α-position relative to the ketone).
Physicochemical Properties of this compound| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₃BrO₃ | nih.gov |
| Molecular Weight | 237.09 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 52851-15-7 | nih.gov |
| Canonical SMILES | CCC(C(=O)CC(=O)OCC)Br | nih.gov |
The reactivity of this compound is dictated by its functional groups. The bromine atom at the α-position to the ketone is susceptible to nucleophilic attack, making it a valuable site for introducing new molecular fragments. This reactivity has been exploited in the synthesis of natural products. For instance, this compound has been used in condensation reactions with acyl phloroglucinols to produce 4-(1-haloalkyl)coumarins, which are key intermediates in the synthesis of Mammea coumarins. rsc.org Subsequent dehydrohalogenation of these intermediates can lead to the formation of furobenzopyranones, demonstrating the utility of the bromo-substituent in facilitating cyclization cascades. rsc.org Its role as a building block highlights how the strategic placement of a halogen can be leveraged to construct complex heterocyclic systems.
Properties
CAS No. |
52851-15-7 |
|---|---|
Molecular Formula |
C8H13BrO3 |
Molecular Weight |
237.1 |
Purity |
85 |
Origin of Product |
United States |
Chemical Transformations and Reaction Mechanisms of Ethyl 4 Bromo 3 Oxohexanoate
Nucleophilic Substitution Reactions at the Brominated Carbon Center
The carbon atom bearing the bromine atom in ethyl 4-bromo-3-oxohexanoate is electrophilic and susceptible to attack by various nucleophiles. cymitquimica.com This reactivity is enhanced by the presence of the adjacent ketone group. The bromine atom serves as a good leaving group, facilitating substitution reactions.
Reactivity with Diverse Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur, Carbon-Based Nucleophiles)
A wide array of nucleophiles can be employed to displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.
Nitrogen Nucleophiles: Amines can react with this compound to yield α-amino-β-keto esters. These products are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds.
Oxygen Nucleophiles: Alkoxides and carboxylates can act as oxygen-centered nucleophiles, leading to the formation of α-alkoxy or α-acyloxy-β-keto esters, respectively.
Sulfur Nucleophiles: Thiols and thiolates are effective sulfur nucleophiles that react to form α-thio-β-keto esters. The reaction of arylthiolate ions with similar α-bromoketones has been shown to produce both substitution and reduction products. rsc.org
Carbon-Based Nucleophiles: Enolates, organometallic reagents, and other carbanions can serve as carbon nucleophiles. thieme-connect.de For instance, the reaction with enolates can lead to the formation of more complex acyclic or cyclic structures. smolecule.com
Stereochemical Outcomes of Substitution Processes
The stereochemistry of nucleophilic substitution at the C4 position of this compound can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction conditions. While specific studies on the stereochemical outcomes for this particular compound are not extensively detailed in the provided search results, general principles of nucleophilic substitution at chiral centers adjacent to carbonyl groups apply.
The reaction can potentially proceed through an S(_N)2 mechanism, which would result in an inversion of configuration at the C4 stereocenter. However, the presence of the adjacent ketone allows for the formation of an enolate intermediate under basic conditions, which can lead to racemization. The stereochemical outcome is therefore often dependent on the specific reaction pathway that is favored.
Carbonyl Reactivity of the β-Keto Group
The β-keto group in this compound exhibits characteristic carbonyl reactivity, including the ability to form enolates and undergo various functional group interconversions.
Enolate Formation and Subsequent Reactions
The protons on the carbon atom between the two carbonyl groups (the α-carbon of the ketone and the ester) are acidic and can be removed by a base to form a resonance-stabilized enolate. youtube.com This enolate is a key reactive intermediate that can participate in a variety of carbon-carbon bond-forming reactions.
The formation of the enolate can be directed by the choice of base and reaction conditions. youtube.com Once formed, the enolate can react with various electrophiles. For example, in domino Michael/α-alkylation reactions, the enolate of a similar compound, ethyl 4-bromo-3-oxopentanoate, reacts with α,β-unsaturated aldehydes to produce cyclopentanones with high enantiomeric excess. smolecule.com This type of reaction proceeds through conjugate addition of the enolate followed by an intramolecular alkylation where the bromide is displaced. smolecule.com
Functional Group Interconversions Involving the Ketone Moiety
The ketone group in this compound can undergo a range of functional group transformations.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com This would yield an ethyl 4-bromo-3-hydroxyhexanoate.
Condensation Reactions: The ketone can participate in condensation reactions, such as aldol-type reactions, with other carbonyl compounds or their enolates to form new carbon-carbon bonds and more complex structures. cymitquimica.com
Pericyclic and Rearrangement Reactions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduutdallas.edu While specific examples of pericyclic reactions involving this compound are not explicitly detailed in the search results, its structure suggests potential for certain types of these reactions. For instance, the enol or enolate form could potentially act as a diene or dienophile in cycloaddition reactions. libretexts.org
Rearrangement reactions, such as the Favorskii rearrangement, are known to occur with α-haloketones upon treatment with a base. This reaction typically involves the formation of a cyclopropanone (B1606653) intermediate followed by ring opening to yield a carboxylic acid derivative. openstax.org Given the structure of this compound, a Favorskii-type rearrangement could potentially occur under basic conditions, leading to a cyclopentanecarboxylic acid derivative.
Another relevant rearrangement is the smolecule.com-sigmatropic rearrangement, which can occur via a cyclic allyl sulfonium (B1226848) ylide, offering a pathway for spiroannulation. psu.edu While not directly documented for this specific substrate, the presence of both an α-bromo ketone and the potential for forming allylic intermediates suggests that such rearrangements could be explored.
Transition Metal-Catalyzed Coupling Reactions
The carbon-bromine bond in this compound is a key site for transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing more complex molecular architectures.
Cross-Coupling Methodologies Utilizing the Carbon-Bromine Bond
The secondary alkyl bromide functionality in this compound allows it to participate in various palladium-catalyzed cross-coupling reactions. umb.edu These reactions typically involve the oxidative addition of the C-Br bond to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium catalyst. umb.edu While challenges such as competing β-hydride elimination can arise with secondary alkyl halides, appropriate selection of ligands and reaction conditions can favor the desired cross-coupling pathway. nih.gov
Common cross-coupling reactions applicable to this compound include:
Suzuki-Miyaura Coupling: This reaction would involve coupling with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. The base is crucial for the activation of the organoboron species, facilitating transmetalation. umb.edu This method is widely used for forming carbon-carbon bonds.
Stille Coupling: In this case, an organotin reagent (stannane) is used as the coupling partner. Stille reactions are known for their tolerance of a wide variety of functional groups. umb.edu
Negishi Coupling: This methodology employs an organozinc reagent. Negishi couplings are often highly efficient, though the organozinc reagents can be sensitive to moisture and air. nih.gov
Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira reaction couples the bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. umb.edu The copper acetylide, formed in situ, is the active species in the transmetalation step. umb.edu
One specific example of a potential cross-coupling reaction involves the use of a palladium-tetrakis(triphenylphosphine) catalyst (Pd(PPh₃)₄) with a suitable organometallic partner and a base to form biaryl derivatives or other C-C coupled products. smolecule.com
| Coupling Reaction | Organometallic Reagent (R-M) | Typical Catalyst System | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Mild conditions, commercially available reagents, low toxicity of boron byproducts. umb.edu |
| Stille | Organotin (e.g., R-SnBu₃) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Tolerant of many functional groups, but tin reagents are toxic. umb.edu |
| Negishi | Organozinc (e.g., R-ZnCl) | Pd(0) or Ni(0) catalyst | High reactivity and yields, but reagents are often air/moisture sensitive. nih.gov |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine base | Direct method for synthesizing alkynylated compounds. umb.edu |
Visible-Light-Mediated Oxidative Coupling Strategies
A modern approach to bond formation involves photocatalysis. Research has demonstrated the viability of visible-light-mediated oxidative coupling between bromocarboxylates and vinylarenes to produce γ-ketoesters. acs.orgnih.gov This strategy offers a green and efficient alternative to traditional methods.
In a typical reaction, a vinylarene is coupled with an α-bromoester in the presence of a photocatalyst, such as fac-Ir(ppy)₃ (tris(2-phenylpyridinato)iridium(III)), under irradiation from a household fluorescent lamp. acs.org Dimethyl sulfoxide (B87167) (DMSO) can serve as both the solvent and the terminal oxidant. nih.gov The reaction proceeds through a radical mechanism, initiated by the photoexcited catalyst. This method is noted for its good yields and broad functional group tolerance. acs.orgnih.gov
While this specific reaction has been demonstrated with α-bromoesters like ethyl 2-bromopropanoate, the underlying principles are applicable to β-keto bromides like this compound. The reaction would likely proceed via a radical intermediate at the C-4 position, which then adds to the vinylarene, ultimately leading to a more complex ketoester product after oxidation.
| Parameter | Condition | Reference |
|---|---|---|
| Substrates | Vinylarene and Bromocarboxylate | acs.org |
| Photocatalyst | fac-Ir(ppy)₃ (1 mol%) | acs.org |
| Solvent/Oxidant | DMSO | nih.gov |
| Base | Na₂CO₃ | acs.org |
| Light Source | 24 W Compact Fluorescent Lamp (CFL) | acs.org |
| Temperature | Room Temperature | acs.org |
Chemo- and Regioselective Transformations
The multiple reactive sites in this compound make chemo- and regioselectivity crucial considerations in its transformations. Different reagents and conditions can direct reactions to specific functional groups.
One significant example is its condensation with acyl phloroglucinols. rsc.org These reactions can be steered to produce different heterocyclic scaffolds. When this compound reacts with acyl phloroglucinols, the reaction can yield either 4-(1-haloalkyl)coumarins or, through subsequent dehydrohalogenation, furo[4,3,2-de] smolecule.combenzopyran-4(2H)-ones. rsc.org The choice of reaction conditions and the specific nature of the acyl phloroglucinol (B13840) determine the final product structure, highlighting the compound's utility in the synthesis of complex natural product-like molecules. rsc.org For instance, attempts to convert the resulting 4-(1-haloalkyl)coumarins into 4-(1-acetoxyalkyl)coumarins using different acetate (B1210297) sources led to further distinct cyclized products like acylbenzofurans or isomeric acylfurobenzopyranones. rsc.org
Another important regioselective transformation is the domino Michael/α-alkylation reaction. smolecule.com In this process, this compound can react with α,β-unsaturated aldehydes in the presence of a chiral amine catalyst. The reaction proceeds via the conjugate addition of the enolate of the β-keto ester to the unsaturated system, followed by an intramolecular alkylation where the bromide is displaced. smolecule.com This powerful sequence allows for the asymmetric synthesis of highly functionalized cyclopentanones. smolecule.com
| Reactant(s) | Key Conditions/Catalyst | Primary Product Type | Reference |
|---|---|---|---|
| Acyl phloroglucinols | Condensation | 4-(1-Bromoalkyl)coumarins or Furobenzopyranones | rsc.org |
| α,β-Unsaturated Aldehydes | Chiral Amine Catalyst | Functionalized Cyclopentanones | smolecule.com |
Applications of Ethyl 4 Bromo 3 Oxohexanoate in Complex Molecule Synthesis
Role as a Key Intermediate in Pharmacologically Relevant Scaffolds
Ethyl 4-bromo-3-oxohexanoate serves as a crucial intermediate in the synthesis of scaffolds with pharmacological importance. Its reactive nature allows for the construction of precursors for active pharmaceutical ingredients and the synthesis of compounds with significance in agrochemicals.
Construction of Precursors for Active Pharmaceutical Ingredients
The chemical structure of this compound makes it an ideal starting material for creating precursors to various active pharmaceutical ingredients (APIs). The presence of the bromine atom allows for a range of nucleophilic substitution reactions, while the β-ketoester moiety can participate in condensations and other transformations. This dual reactivity is exploited in the synthesis of complex heterocyclic structures that form the core of many drugs.
For instance, derivatives of this compound are used in the synthesis of triazolopyrimidinones, a class of compounds that have shown potential as antiangiogenic agents by inhibiting ferrochelatase. nih.gov The synthesis often involves the condensation of a triazole derivative with a β-ketoester like this compound to form the characteristic bicyclic heterocycle. nih.gov Additionally, similar bromo-ketoesters are utilized in the construction of thiazole-containing compounds, which are scaffolds for developing inhibitors of enzymes like deoxycytidine kinase, a target in cancer therapy. nih.gov The synthesis involves the cyclization of a thioamide with an ethyl 3-bromo-2-oxoalkanoate to form the thiazole (B1198619) ring. nih.gov
Synthesis of Agrochemically Significant Compounds
The utility of this compound and related compounds extends to the agrochemical sector. Its structural features are valuable for creating new herbicides and pesticides. For example, modifications of similar chloro-substituted hexanoates have led to the development of new herbicides with improved efficacy and reduced harm to non-target plants. The reactivity of the halogen and the keto group allows for the introduction of various functionalities to tune the biological activity and selectivity of the final agrochemical product.
Development of New Synthetic Methodologies and Reaction Discovery
The unique reactivity of this compound and its analogs has spurred the development of new synthetic methodologies. Researchers have explored its use in various reactions, leading to the discovery of novel chemical transformations. For example, condensations between this compound and acyl phloroglucinols have been shown to yield either 4-(1-haloalkyl)-5,7-dihydroxy-6(or 8)-acylcoumarins or furo[4,3,2,-d,e] smolecule.combenzopyran-4(2H)-ones, depending on the reaction conditions. rsc.org These reactions showcase the compound's ability to participate in complex cyclization cascades, providing access to diverse heterocyclic frameworks. rsc.org
Furthermore, the bromine atom in related bromocarboxylates enables their participation in visible-light-mediated oxidative coupling reactions with vinylarenes to produce γ-ketoesters, demonstrating the potential for developing photoredox catalytic methods. acs.org
Building Block for Natural Product Synthesis
This compound and structurally similar compounds are valuable building blocks in the total synthesis of natural products. The stereocontrolled introduction of functionalities is often a key challenge in natural product synthesis, and chiral intermediates derived from the reduction of β-ketoesters are frequently employed. For instance, the asymmetric reduction of ethyl 5-methyl-3-oxohexanoate using biocatalysts like Saccharomyces cerevisiae yields the corresponding (S)-alcohol with high enantiomeric excess, which is a key step in the synthesis of insect pheromones. researchgate.net
In the synthesis of Mammea coumarins, which exhibit insecticidal properties, condensations involving this compound have been explored to construct the coumarin (B35378) core. rsc.org Although this specific route presented challenges, it highlights the strategic importance of such building blocks in accessing complex natural product architectures. rsc.org
Contributions to Material Science Precursor Development
The application of this compound extends to the field of material science, where it serves as a precursor for functional materials. The β-keto ester moiety is a known building block for creating polymers and other materials with specific properties. nbinno.com The presence of the bromine atom offers a reactive handle for further polymerization or modification, allowing for the synthesis of specialty polymers and additives. nbinno.com While specific examples directly utilizing this compound in material science are not extensively detailed in the provided search results, the general utility of β-keto esters and brominated organic compounds in this field is well-established. nbinno.com
Strategies for Derivatization and Functionalization Towards Novel Compounds
The dual functionality of this compound provides a platform for extensive derivatization and functionalization to create novel compounds. The bromine atom is susceptible to nucleophilic displacement, allowing for the introduction of a wide array of substituents. Simultaneously, the β-ketoester group can be manipulated through various reactions.
Key derivatization strategies include:
Nucleophilic Substitution: The bromine can be displaced by various nucleophiles to introduce new functional groups at the 4-position.
Cyclization Reactions: Condensation with dinucleophiles can lead to the formation of diverse heterocyclic systems. For example, reaction with substituted anilines can yield benzoxazine (B1645224) derivatives, and reactions with primary amines can lead to pyrrol-2-ones. yu.edu.jo
Reduction: The ketone can be stereoselectively reduced to a hydroxyl group, creating chiral building blocks. researchgate.net
Coupling Reactions: The bromine atom facilitates participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, to form carbon-carbon bonds.
These strategies allow chemists to systematically modify the structure of this compound to access a vast chemical space and synthesize novel compounds with tailored properties for various applications.
Advanced Spectroscopic and Computational Investigations of Ethyl 4 Bromo 3 Oxohexanoate
Elucidation of Molecular Structure and Conformation through Advanced NMR Spectroscopy (e.g., 2D NMR, NOESY)
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), along with NOESY (Nuclear Overhauser Effect Spectroscopy), provides detailed insights into the molecular structure and conformation of ethyl 4-bromo-3-oxohexanoate.
HSQC experiments would correlate the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹³C NMR spectrum. This is particularly useful in distinguishing between the various methylene (B1212753) (CH₂) groups within the hexanoyl chain. youtube.com
Detailed Mass Spectrometric Analysis for Fragment Identification and Mechanistic Insights
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation and offering insights into its stability and reactivity under ionization conditions. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (m/z and m/z+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edumsu.edulibretexts.org
The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways common to esters and α-bromo ketones.
Common Fragmentation Pathways:
α-Cleavage: This is a primary fragmentation mode for ketones and esters, involving the cleavage of bonds adjacent to the carbonyl group. miamioh.edulibretexts.orglibretexts.org For this compound, this could lead to the loss of the ethyl group (•CH₂CH₃) or the propyl group (•CH₂CH₂CH₃).
McLafferty Rearrangement: If a γ-hydrogen is available, a characteristic rearrangement can occur, leading to the elimination of a neutral alkene molecule. libretexts.org
Loss of Halogen: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br), resulting in a significant fragment at M-79 or M-81. miamioh.edu
Loss of HX: Elimination of hydrogen bromide (HBr) is also a common pathway for bromoalkanes. miamioh.edu
Ester-specific Fragmentations: Cleavage of the C-O bond of the ester group can lead to the loss of the ethoxy radical (•OCH₂CH₃) or the formation of an acylium ion. libretexts.org
A detailed analysis of the relative abundances of these fragment ions in the mass spectrum allows for the reconstruction of the molecule's structure and provides a deeper understanding of the bond dissociation energies within the ionized molecule.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Bond Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and analyzing the bonding characteristics of this compound. By comparing experimental spectra with theoretical calculations, a detailed assignment of vibrational modes can be achieved. nih.govnih.govresearchgate.net
Expected Vibrational Modes:
C=O Stretching: The most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the stretching vibration of the two carbonyl groups (ketone and ester). For similar esters like ethyl hexanoate, the C=O stretch of the ester group appears around 1739 cm⁻¹. nih.gov The ketone C=O stretch in α-bromo ketones is also typically found in this region.
C-H Stretching: The aliphatic C-H stretching vibrations from the ethyl and hexanoyl moieties are expected in the 2800-3000 cm⁻¹ region. nih.gov
C-O Stretching: The stretching vibrations of the C-O bonds in the ester group will give rise to characteristic bands, typically in the 1000-1300 cm⁻¹ region. researchgate.net
C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.
CH₂ and CH₃ Bending: Bending (scissoring and rocking) vibrations of the methylene and methyl groups will be present in the 1470-1370 cm⁻¹ region. nih.gov
The combination of FT-IR and FT-Raman spectroscopy provides complementary information. While the polar C=O and C-O bonds will exhibit strong IR absorptions, the less polar C-C and C-H bonds may show stronger signals in the Raman spectrum. A normal coordinate analysis, often performed with the aid of computational methods, can help to precisely assign the observed vibrational frequencies to specific molecular motions. nist.gov
Electronic Spectroscopy (UV-Vis) and Charge Transfer Studies
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the primary chromophores are the carbonyl groups of the ketone and the ester.
The UV-Vis spectrum is expected to show a weak n→π* transition at a longer wavelength (typically > 280 nm) associated with the carbonyl groups. This transition involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. A more intense π→π* transition would occur at a shorter wavelength, corresponding to the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.
The presence of the bromine atom, an auxochrome, can influence the position and intensity of these absorption bands. Halogen substitution can lead to a bathochromic (red) shift of the n→π* transition. figshare.com Furthermore, the possibility of intramolecular charge transfer (CT) interactions can be investigated. These interactions involve the transfer of electron density from an electron-rich part of the molecule (donor) to an electron-deficient part (acceptor). In this compound, the carbonyl groups and the bromine atom can act as electron-withdrawing groups, potentially leading to charge transfer phenomena that can be studied using UV-Vis spectroscopy in different solvents and through computational analysis.
Quantum Chemical Calculations (DFT, TD-DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for investigating the electronic structure, molecular properties, and spectroscopic behavior of this compound. nih.govcdu.edu.au
Geometry Optimization and Molecular Orbital Analysis (HOMO-LUMO Gap)
DFT calculations are employed to determine the optimized molecular geometry of this compound, providing accurate bond lengths, bond angles, and dihedral angles. uantwerpen.be This optimized structure corresponds to the minimum energy conformation of the molecule.
Once the geometry is optimized, the energies and distributions of the molecular orbitals can be calculated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov The distribution of the HOMO and LUMO across the molecule can identify the regions most likely to be involved in electron donation and acceptance, respectively. nih.gov
Natural Bond Orbital (NBO) Analysis for Electron Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule, going beyond the simple Lewis structure model. uni-muenchen.dewisc.eduuni-rostock.defaccts.de NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to chemical bonds and lone pairs.
This analysis is particularly useful for quantifying electron delocalization effects, such as hyperconjugation. nih.gov For this compound, NBO analysis can reveal interactions between the lone pairs of the oxygen and bromine atoms and the anti-bonding orbitals of adjacent bonds. These interactions, known as donor-acceptor interactions, contribute to the stability of the molecule. The second-order perturbation theory analysis within the NBO framework provides an estimation of the energetic significance of these delocalization interactions. uni-muenchen.de This information is valuable for understanding the molecule's reactivity and the influence of the bromine and carbonyl groups on the electronic distribution.
Sustainable and Green Chemistry Aspects in the Context of Ethyl 4 Bromo 3 Oxohexanoate Research
Development of Environmentally Benign Synthetic Routes
A primary focus of green chemistry is the design of synthetic routes that reduce or eliminate the use and generation of hazardous substances. The synthesis of α-bromo-β-keto esters, including ethyl 4-bromo-3-oxohexanoate, traditionally involves brominating agents and organic solvents that pose environmental and safety risks.
Recent research has demonstrated the viability of solvent-free bromination for β-keto esters using N-bromosuccinimide (NBS). psu.edu This method allows for the successful and selective monobromination of liquid and solid β-keto esters at room temperature, achieving high yields in short reaction times (10-60 minutes). psu.edu A significant advantage of this approach is the work-up procedure, which uses only water to remove the succinimide (B58015) byproduct, thereby eliminating the need for organic solvents throughout the entire process. psu.edu This solvent-free strategy represents a substantial improvement in the ecological footprint of the synthesis of such compounds. psu.edu
Furthermore, greener reaction media are being explored for reactions involving related ketoesters. For instance, one-pot, three-component reactions using ethyl 3-oxohexanoate (B1246410), a precursor to the title compound, have been successfully performed in water, which was identified as the optimal solvent for the synthesis of certain heterocyclic compounds. researchgate.netresearchgate.net
Exploration of Biocatalytic Approaches for Asymmetric Synthesis of Related Compounds
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild, physiological conditions. almacgroup.com The asymmetric reduction of α-halo-β-keto esters like this compound is of particular interest as it produces chiral halohydrins, which are valuable building blocks for pharmaceuticals. researchgate.netuniovi.es
The reduction of the keto group in α-halo-β-keto esters can generate two new stereocenters, making stereocontrol crucial. Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), have proven highly effective for this transformation. almacgroup.comfrontiersin.org These biocatalysts can achieve high yields and excellent enantiomeric and diastereomeric purities. researchgate.net
A wide array of microorganisms and isolated enzymes have been screened for the reduction of related substrates. For example, various recombinant carbonyl reductase (CRED) biocatalysts are used for the reduction of α-halo ketones to their corresponding α-halo alcohols in good yields. almacgroup.com Studies on the reduction of ethyl 4-chloroacetoacetate, a close analog, using Lactobacillus kefir as a whole-cell biocatalyst, produced the chiral alcohol with a 97% yield and 99.5% enantiomeric excess (ee). researchgate.net Similarly, the enzymatic reduction of 4-bromo-3-oxobutyrate esters has been investigated, demonstrating the applicability of these methods to brominated compounds. mdpi.com
Dynamic kinetic resolution (DKR) is another powerful biocatalytic strategy applied to α-halo-β-keto esters. frontiersin.org This approach allows for the theoretical conversion of 100% of a racemic starting material into a single, desired stereoisomer, significantly improving process efficiency. frontiersin.org
Table 1: Examples of Enzyme-Mediated Reduction of α-Halo-β-Keto Esters and Analogs
| Enzyme/Biocatalyst | Substrate | Product | Yield | Enantiomeric/Diastereomeric Excess | Source |
|---|---|---|---|---|---|
| Lactobacillus kefir (whole cell) | Ethyl 4-chloroacetoacetate | Ethyl (S)-4-chloro-3-hydroxybutanoate | 97% | 99.5% ee | researchgate.net |
| Rhodococcus sp. (whole cell) | α-Halo ketone | α-Halo alcohol | >90% | >98% de, >99.3% ee | researchgate.net |
| Engineered β-keto ester reductase (E. coli) | Methyl 4-bromo-3-oxobutyrate | Methyl (S)-4-bromo-3-hydroxybutanoate | Not specified | Not specified | mdpi.com |
| Alcohol Dehydrogenase (ADH-T) | α-Haloketone | Enantioenriched halohydrin | Moderate | Excellent ee | uniovi.es |
Many oxidoreductases, including ADHs and KREDs, depend on expensive nicotinamide (B372718) cofactors such as NADPH or NADH. nih.govnih.gov For a biocatalytic process to be economically viable on an industrial scale, the in situ regeneration of these cofactors is essential. illinois.edu Several effective strategies have been developed to achieve this.
Enzyme-Coupled Regeneration: This is a common method that uses a second, inexpensive "sacrificial" substrate and a corresponding dehydrogenase to regenerate the cofactor. researchgate.net Widely used systems include glucose/glucose dehydrogenase (GDH) and formate/formate dehydrogenase (FDH). researchgate.netacs.orgtudelft.nl The second enzyme continuously recycles the cofactor, allowing it to be used in catalytic amounts.
Substrate-Coupled Regeneration: In this approach, the primary biocatalyst itself uses a sacrificial co-substrate to regenerate the cofactor. A frequent example is the use of 2-propanol (isopropanol), which is oxidized to acetone (B3395972) by the ADH, concurrently reducing the NADP+ back to NADPH. uniovi.esacs.org This simplifies the system by requiring only one enzyme.
Whole-Cell Biocatalysis: Using whole microbial cells (e.g., yeast or bacteria) can circumvent the need for adding external cofactors and regeneration enzymes altogether. nih.gov The cell's native metabolic pathways regenerate the necessary cofactors internally. researchgate.net
Furthermore, protein engineering efforts are underway to switch the cofactor dependency of enzymes from the more expensive and less stable NADPH to the cheaper and more stable NADH, which would be more favorable for industrial applications. nih.gov
Table 2: Common Cofactor Regeneration Strategies in Biocatalysis
| Strategy | Description | Example System | Advantages | Source |
|---|---|---|---|---|
| Enzyme-Coupled | A second enzyme and sacrificial substrate are used to recycle the cofactor. | Glucose Dehydrogenase (GDH) with glucose. | High efficiency, drives reaction to completion. | researchgate.nettudelft.nl |
| Substrate-Coupled | The primary enzyme uses a sacrificial co-substrate for regeneration. | Alcohol Dehydrogenase (ADH) with 2-propanol. | Simpler system (one enzyme), readily available co-substrate. | uniovi.esacs.org |
| Whole-Cell System | The host organism's metabolism regenerates the cofactor internally. | Yeast or E. coli cells. | No need for external cofactors or regeneration enzymes. | researchgate.netnih.gov |
Solvent Selection and Reduction in Chemical Waste
Solvents account for a large portion of the mass and energy consumption in chemical processes and often contribute significantly to waste and environmental impact. whiterose.ac.uk Green chemistry principles advocate for minimizing solvent use or replacing hazardous solvents with safer, more environmentally benign alternatives.
As mentioned, solvent-free bromination of β-keto esters is a key strategy for waste reduction in the synthesis of compounds like this compound. psu.edu When solvents are necessary, selection guides rank them based on environmental, health, and safety (EHS) criteria. whiterose.ac.uk Traditional solvents like chloroform, DMF, and benzene (B151609) are classified as hazardous, while alcohols, esters, and water are considered greener. researchgate.netwhiterose.ac.uk Newer alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are also gaining traction as replacements for ethers like THF and diethyl ether. whiterose.ac.ukcarloerbareagents.com
For biocatalytic reactions, the solvent is often an aqueous buffer, which is inherently green. However, the low aqueous solubility of organic substrates like this compound can be a challenge. This often necessitates the use of water-miscible organic co-solvents. The selection of these co-solvents is critical, and greener options like ethanol (B145695) or isopropanol (B130326) are preferred. acs.org
Catalytic Efficiency and Process Optimization for Industrial Scalability
For a green chemical process to be adopted by industry, it must be scalable, efficient, and economically competitive. In the context of this compound and related compounds, this involves optimizing both chemical and biocatalytic routes.
For chemical synthesis, the use of continuous flow reactors for processes like bromination allows for precise control over reaction parameters such as temperature and residence time, leading to enhanced yields, safety, and scalability.
In biocatalysis, process optimization focuses on increasing the space-time yield (the amount of product made per unit of volume per unit of time). Strategies include:
Using cell-free extracts or purified enzymes: This increases the volumetric efficiency compared to whole-cell systems, which can have low reaction rates. almacgroup.com
Enzyme immobilization: Attaching enzymes to a solid support allows for easier separation from the reaction mixture and reuse of the biocatalyst, which is crucial for cost reduction. nih.gov
High substrate concentrations: Process development aims to maximize the amount of substrate converted in a given reactor volume. This has been demonstrated in the reduction of related ketones at substrate concentrations up to 242 g/L. acs.org
Protein engineering: Creating more robust enzymes that can withstand higher temperatures and concentrations of organic co-solvents, or creating fusion enzymes (e.g., a KRED fused to a GDH), can dramatically improve process efficiency and space-time yields. acs.orgtudelft.nl
An example of a highly efficient industrial biocatalytic process is the synthesis of a key chiral alcohol intermediate for atorvastatin, where an engineered ADH was used in a 223 kg batch with high yield (97.2%) and stereoselectivity (>99.9% ee). acs.org Such optimizations are critical for making the green chemistry surrounding this compound and its derivatives a commercial reality.
Future Directions and Emerging Research Avenues for Ethyl 4 Bromo 3 Oxohexanoate Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. researchgate.net For a reactive intermediate like ethyl 4-bromo-3-oxohexanoate, flow chemistry provides precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing exothermic reactions and handling potentially unstable intermediates. researchgate.net Automated synthesis platforms, when integrated with flow reactors, can accelerate reaction optimization and the creation of compound libraries for screening purposes. nih.gov
The application of flow chemistry to the synthesis and derivatization of this compound could lead to higher yields, improved purity, and reduced waste generation. researchgate.net Automated systems can systematically vary reaction conditions to rapidly identify optimal parameters, a task that would be time-consuming in batch synthesis. nih.gov This high-throughput capability is particularly valuable for exploring the diverse reactivity of this multifunctional compound.
| Parameter | Batch Synthesis Challenges | Flow Chemistry/Automated Platform Advantages |
| Safety | Potential for thermal runaway in exothermic reactions. | Superior heat transfer and smaller reaction volumes enhance safety. researchgate.net |
| Efficiency | Longer reaction times and often lower yields. | Precise control leads to faster reactions and higher conversions. researchgate.net |
| Optimization | Labor-intensive, one-variable-at-a-time approach. | Rapid screening of multiple parameters (temperature, flow rate, concentration). nih.gov |
| Scalability | Often requires significant redevelopment for scale-up. | Seamless transition from laboratory to production scale by running longer or in parallel. |
Future research will likely focus on developing dedicated flow chemistry protocols for reactions involving this compound, such as nucleophilic substitutions at the bromine-bearing carbon or reactions at the keto-ester moiety.
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Reactivity
Catalysis is fundamental to modern organic synthesis, and the development of novel catalytic systems is a key area for expanding the utility of this compound. Of particular importance is the field of asymmetric catalysis, which would allow for the synthesis of chiral derivatives with high enantiomeric excess. Given the compound's structure, several catalytic strategies could be envisioned.
Organocatalysis, for instance, could be employed for stereoselective transformations. Chiral amines or phosphines have been shown to catalyze reactions of similar substrates. msu.edunih.gov Furthermore, transition metal catalysis offers a broad scope for functionalization. For example, copper-catalyzed reactions could be explored for the formation of new carbon-carbon or carbon-heteroatom bonds. The development of catalysts that can selectively activate one part of the molecule while leaving others intact is a significant goal.
| Catalytic Approach | Potential Application to this compound | Desired Outcome |
| Asymmetric Organocatalysis | Stereoselective alkylations or aldol-type reactions. | Access to enantiomerically pure building blocks for pharmaceuticals. nih.gov |
| Transition Metal Catalysis (e.g., Cu, Pd) | Cross-coupling reactions at the C-Br bond. | Formation of complex molecular scaffolds. |
| Photoredox Catalysis | Radical-mediated transformations. | Novel derivatization pathways under mild conditions. |
Research in this area will likely involve the screening of existing catalyst libraries and the design of new catalysts specifically tailored for the unique electronic and steric properties of this compound.
Computational Design of New Reactions and Derivatization Pathways
Computational chemistry has become an indispensable tool for predicting chemical reactivity and guiding experimental design. In silico methods, such as Density Functional Theory (DFT) and molecular docking, can provide valuable insights into the reaction mechanisms and potential derivatization pathways for this compound. phcog.com
By modeling the transition states of potential reactions, researchers can predict which pathways are energetically favorable, thereby saving significant experimental time and resources. Computational tools can also be used to design new catalysts by predicting their binding affinity and selectivity for the substrate. phcog.com For instance, the reactivity of the different positions on the molecule can be assessed, and the feasibility of novel cyclization or rearrangement reactions can be explored theoretically before being attempted in the lab.
| Computational Method | Application | Potential Insight for this compound |
| Density Functional Theory (DFT) | Calculation of reaction energy profiles and transition states. | Prediction of the most likely reaction pathways and product distributions. |
| Molecular Docking | Simulation of substrate-catalyst interactions. | Design of highly selective catalysts for asymmetric transformations. phcog.com |
| Molecular Dynamics (MD) | Simulation of molecular motion over time. | Understanding the conformational flexibility and solvent effects on reactivity. |
The future of chemical synthesis will see a much tighter integration of computational prediction and experimental validation, allowing for the more rapid and efficient discovery of new reactions and molecules based on scaffolds like this compound.
Development of Advanced Materials Utilizing this compound Derivatives
The unique combination of functional groups in this compound makes its derivatives attractive candidates for incorporation into advanced functional materials and polymers. scispace.com By modifying the core structure, it is possible to synthesize monomers that can be polymerized to create materials with tailored properties.
For example, the ester group could be converted into other functional groups suitable for polymerization, while the bromo- and keto-groups could be used for post-polymerization modification, allowing for the introduction of specific functionalities. This could lead to the development of materials with applications in electronics, medicine, or as specialized coatings. idu.ac.id The ability to create polymers with well-defined structures and properties is a major driver of materials science research. scispace.com
| Material Class | Role of this compound Derivative | Potential Application |
| Functional Polymers | As a monomer or a precursor to a functional monomer. | Development of polymers with specific optical, electronic, or thermal properties. idu.ac.id |
| Cross-linked Materials | As a cross-linking agent through its multiple reactive sites. | Creation of robust polymer networks for applications like hydrogels or resins. |
| Surface Coatings | For covalent attachment to surfaces via its functional groups. | Modification of surface properties, such as hydrophobicity or biocompatibility. |
The exploration of this compound derivatives in materials science is still in its early stages, but the versatility of this building block suggests a promising future in this field.
Synergistic Approaches Combining Synthetic and Biocatalytic Methodologies
Chemoenzymatic synthesis, which combines the best of traditional organic chemistry and biocatalysis, offers a powerful strategy for the efficient and sustainable production of complex molecules. ucl.ac.uk Enzymes operate under mild conditions and often exhibit exquisite selectivity (chemo-, regio-, and stereoselectivity), which can be difficult to achieve with conventional chemical catalysts.
| Enzyme Class | Potential Transformation | Advantage over Chemical Methods |
| Ketoreductases | Stereoselective reduction of the ketone to a secondary alcohol. | High enantiomeric excess, avoiding chiral separation or complex asymmetric synthesis. |
| Lipases/Esterases | Enantioselective hydrolysis of the ester group. | Kinetic resolution of racemic mixtures. |
| Dehalogenases | Selective removal of the bromine atom. | Potential for creating specific isomers under mild conditions. |
The future in this domain involves not only the use of known enzymes but also the engineering of new biocatalysts with tailored activities for substrates like this compound, further expanding its synthetic potential.
Q & A
Q. What are the common synthetic routes for ethyl 4-bromo-3-oxohexanoate, and how do reaction conditions influence yield?
this compound is typically synthesized via bromination of ethyl 3-oxohexanoate using bromine (Br₂) in acetic acid as a solvent. Alternative routes include condensation reactions with aromatic precursors, such as 2-(2-methylbutyryl)-phloroglucinol, under acidic conditions (e.g., concentrated H₂SO₄ in acetic acid at room temperature for 3 days) . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature, as excess bromine or prolonged reaction times may lead to over-bromination or decomposition.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Key analytical methods include:
- ¹H NMR : Peaks for the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂), the carbonyl (δ ~3.0 ppm for the ketone), and the bromine-substituted carbon (δ ~4.5–5.0 ppm).
- IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (ketone C=O).
- MS : Molecular ion peak at m/z ~250 (C₈H₁₁BrO₃⁺) with fragmentation patterns consistent with bromine loss .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromine substituent in nucleophilic substitution or elimination reactions?
The bromine atom at the 4-position acts as a superior leaving group due to its polarizability and moderate electronegativity, facilitating SN₂ or E2 pathways. Computational studies (e.g., DFT) can predict transition states for substitution reactions, while kinetic isotope effects (KIEs) and Hammett plots help differentiate between mechanisms. Competing pathways, such as ketone enolate formation, may require quenching with electrophiles to suppress side reactions .
Q. How can factorial design principles optimize the synthesis of this compound derivatives for complex heterocycles?
A 2³ factorial design can systematically test variables:
- Factors : Temperature (25°C vs. 60°C), solvent (acetic acid vs. DMF), and catalyst (H₂SO₄ vs. p-TsOH).
- Responses : Yield, purity (HPLC), and reaction time. Statistical tools like ANOVA identify significant interactions, while response surface methodology (RSM) refines optimal conditions. AI-driven platforms (e.g., COMSOL Multiphysics) further accelerate parameter screening .
Q. What strategies resolve contradictory data in spectroscopic characterization of reaction intermediates?
Contradictions in NMR or MS data often arise from tautomerism (e.g., keto-enol equilibria) or diastereomer formation. Solutions include:
- Low-temperature NMR to "freeze" dynamic equilibria.
- Chiral HPLC or X-ray crystallography to distinguish stereoisomers.
- Cross-validation with computational spectral simulations (e.g., Gaussian) .
Q. How can this compound be integrated into multicomponent reactions (MCRs) for bioactive heterocycles?
Example MCR: Reacting this compound with amines and aldehydes under microwave irradiation generates pyrrolidinone scaffolds. Key considerations:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance enolate stability.
- Catalysis : Brønsted acids (e.g., AcOH) or organocatalysts (e.g., proline) improve regioselectivity.
- Post-functionalization : Suzuki-Miyaura coupling of the bromine moiety adds aryl/heteroaryl groups .
Methodological Guidelines
- Experimental Design : Use split-plot designs for high-throughput screening of reaction variables.
- Data Analysis : Employ multivariate analysis (e.g., PCA) to deconvolute overlapping spectral signals.
- Safety Protocols : Bromine handling requires fume hoods and neutralization traps (e.g., Na₂S₂O₃) due to its toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
